molecular formula C19H27N5O4 B032174 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine CAS No. 152551-75-2

1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine

Numéro de catalogue B032174
Numéro CAS: 152551-75-2
Poids moléculaire: 389.4 g/mol
Clé InChI: WHIHPZQGQNXDKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine is a derivative of the 2,4-diamino-6,7-dimethoxyquinazoline class, which has been explored for various pharmacological activities due to its structural similarity to norepinephrine and its ability to interact with alpha-adrenoceptors. This compound, like others in its class, has been synthesized and studied for its potential as an alpha 1-adrenoceptor antagonist and antihypertensive agent, among other activities (Campbell et al., 1987; Campbell et al., 1988).

Synthesis Analysis

The synthesis of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine and related compounds involves multiple steps, including nucleophilic substitution reactions and intramolecular cyclization processes. These methods lead to compounds with high binding affinity for alpha 1-adrenoceptors and selective antagonism of alpha 1-mediated vasoconstrictor effects (Campbell et al., 1987; Campbell et al., 1988).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by the presence of a 2,4-diamino-6,7-dimethoxyquinazoline nucleus, is crucial for their activity. The structure-activity relationships highlight the importance of substitutions at specific positions for achieving high alpha 1-adrenoceptor affinity and selectivity. The structural similarity between the quinazoline nucleus and norepinephrine supports the hypothesis that charge-reinforced hydrogen bonding plays a significant role in binding to the receptor (Campbell et al., 1987).

Chemical Reactions and Properties

The chemical properties of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine derivatives include their ability to undergo various chemical reactions, tailored to enhance their pharmacological profile. These modifications can affect the molecule's binding affinity, selectivity, and overall pharmacological activity, demonstrating the compound's versatile chemical reactivity (Campbell et al., 1988).

Physical Properties Analysis

While the specific physical properties of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine are not detailed in the provided references, the physical properties of similar compounds, such as solubility, melting point, and crystalline form, can be influenced by minor structural modifications. These properties are crucial for determining the compound's suitability for further development as a pharmacological agent.

Chemical Properties Analysis

The chemical properties, including the compound's stability, reactivity, and interactions with biological targets, are central to its pharmacological activity. The ability of derivatives to selectively bind to alpha 1-adrenoceptors while displaying minimal activity at alpha 2-sites underscores the importance of the chemical structure in determining the compound's specificity and efficacy as an antihypertensive agent (Campbell et al., 1987).

Applications De Recherche Scientifique

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors are a class of compounds explored for their therapeutic potential in treating type 2 diabetes mellitus. 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine may fall within this category, contributing to the inhibition of DPP IV. This inhibition can enhance insulin secretion by preventing the inactivation of incretin molecules, which are essential for glucose homeostasis. Despite the intense research and development of new DPP IV inhibitors, the challenge remains in discovering molecules that specifically target GLP-1 and GIP degradation without affecting the protease's activity on other substrates or disrupting its interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Piperazine Derivatives in Drug Design

Piperazine, a six-membered nitrogen-containing heterocycle, plays a significant role in the rational design of drugs, including those with therapeutic uses across a variety of conditions such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The compound , containing a piperazine moiety, may offer a broad spectrum of medicinal benefits. Structural modifications to piperazine derivatives can markedly influence their pharmacological properties, making it a versatile scaffold for drug discovery. Such modifications can impact the pharmacokinetics and pharmacodynamics of the resulting molecules, underscoring the potential of piperazine-based molecules in therapeutic development (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Piperazine analogues have been investigated for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB). Some derivatives demonstrate potent activity against drug-resistant strains of MTB, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of piperazine-based anti-TB molecules provides insights into their design, rational, and structure-activity relationship (SAR), assisting in the development of safer, selective, and cost-effective anti-mycobacterial agents. This positions 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine and similar compounds as potentially valuable tools in combating tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Propriétés

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIHPZQGQNXDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine

CAS RN

152551-75-2
Record name A-65297
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152551752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-65297
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR691G79U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.